
(E)-3-(2-chlorophenyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides with various acylating agents, leading to compounds with significant biological activities. For instance, compounds synthesized from acyl thiosemicarbazide through electrochemical oxidation exhibit antimicrobial properties (Kumar & Srivastava, 2019). These synthesis pathways highlight the versatility of 1,3,4-oxadiazole derivatives in generating compounds with varied biological and chemical properties.
Scientific Research Applications
Heterocyclic Compound Synthesis
(E)-3-(2-chlorophenyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound that can be involved in the synthesis of various heterocyclic compounds, serving as a precursor or intermediate in chemical reactions. For example, thiosemicarbazide derivatives, similar in structure, have been used as building blocks for synthesizing imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, highlighting the potential of such compounds in the development of new heterocyclic compounds with diverse biological and chemical properties (Elmagd, Hemdan, Samy, & Youssef, 2017).
Antimicrobial Activity
Compounds structurally related to (E)-3-(2-chlorophenyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide have been studied for their antimicrobial activities. The synthesis of oxadiazole derivatives and their evaluation for antimicrobial activity showcase the potential of such compounds in contributing to the development of new antimicrobial agents. The known oxadiazoles and newly synthesized diphenylchlorinated-1,2,4-oxadiazoles have demonstrated antimicrobial potential, suggesting a promising avenue for research into the antimicrobial applications of related compounds (Machado et al., 2005).
Polymerization and Material Science
(E)-3-(2-chlorophenyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide may also find applications in the field of polymerization and material science. Similar acrylamide compounds have been utilized in controlled radical polymerization processes, such as the reversible addition−fragmentation chain transfer (RAFT) polymerization, to synthesize homopolymers with specific properties. This highlights the role of such compounds in synthesizing polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, contributing to advancements in material science (Mori, Sutoh, & Endo, 2005).
Anticancer Research
Compounds with a similar 1,3,4-oxadiazole structure have been designed and synthesized for anticancer evaluation. These compounds have shown moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of (E)-3-(2-chlorophenyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide and related compounds in anticancer research and the development of new anticancer agents (Ravinaik et al., 2021).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c1-25-14-7-4-6-13(11-14)17-21-22-18(24-17)20-16(23)10-9-12-5-2-3-8-15(12)19/h2-11H,1H3,(H,20,22,23)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBSLMHFCKYDKX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)
![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2498424.png)

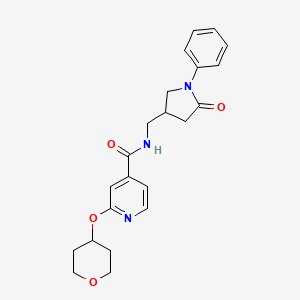
![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)
![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)
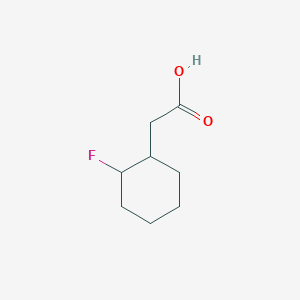
![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)
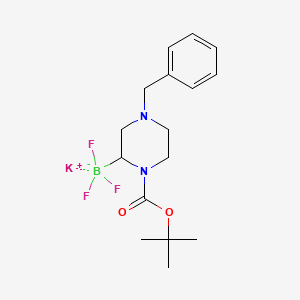
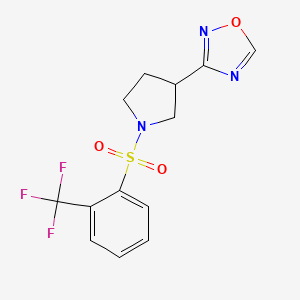
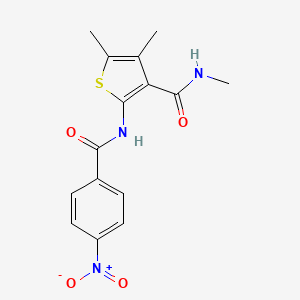
![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)
